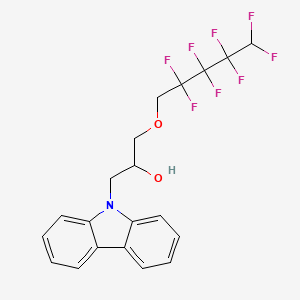
Combimicin B(sub 2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Combimicin B(sub 2) is a kanamycin homolog produced by the strain of Micromonospora sp. K-6993, K-6993-Y-41, NRRL 2958-N-6. It is an antibiotic compound with a molecular formula of C20H41N5O8 and a molecular weight of 479.57 g/mol. This compound exhibits activity against both Gram-positive and Gram-negative bacteria.
准备方法
Synthetic Routes and Reaction Conditions: Combimicin B(sub 2) is synthesized through fermentation processes involving the strain Micromonospora sp. K-6993. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods: Industrial production of Combimicin B(sub 2) involves large-scale fermentation using optimized strains of Micromonospora sp. The fermentation process is carefully controlled to maximize yield and purity of the compound.
化学反应分析
Types of Reactions: Combimicin B(sub 2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Combimicin B(sub 2).
Substitution: Substitution reactions can occur, particularly involving the amino groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deaminated products.
科学研究应用
Combimicin B(sub 2) has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in studies of antibiotic synthesis and modification.
Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: Potential therapeutic applications in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibiotics and as a standard in quality control processes.
作用机制
Combimicin B(sub 2) exerts its effects by binding to bacterial ribosomes, inhibiting protein synthesis. This action disrupts bacterial cell growth and replication, leading to cell death. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are those related to protein synthesis inhibition.
相似化合物的比较
Gentamicin C1a: A closely related compound with similar antibacterial properties.
Sagamicin: Another kanamycin homolog with comparable structure and function.
Uniqueness: Combimicin B(sub 2) is unique due to its specific production strain and its distinct molecular structure, which includes a 6’-N-methyl derivative of gentamicin C1a . This structural uniqueness contributes to its specific antibacterial activity and potential therapeutic applications.
属性
CAS 编号 |
72265-90-8 |
|---|---|
分子式 |
C20H41N5O8 |
分子量 |
479.6 g/mol |
IUPAC 名称 |
6-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)-3-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H41N5O8/c1-20(29)12(7-26)31-19(14(28)17(20)25-2)33-16-11(24)5-10(23)15(13(16)27)32-18-9(22)4-3-8(6-21)30-18/h8-19,25-29H,3-7,21-24H2,1-2H3 |
InChI 键 |
FMXYGJMKSMWHKV-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(OC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1-Methoxypentadecyl)sulfanyl]benzene](/img/structure/B14147977.png)
![(E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14147979.png)
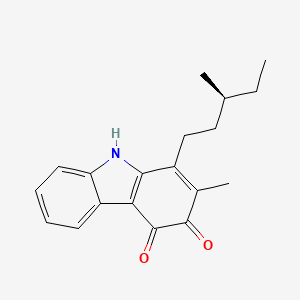
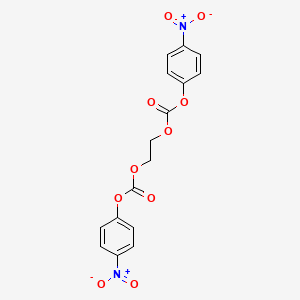
![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14147999.png)
![(4E)-4-[(5-chloro-2-methoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B14148001.png)
![2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B14148006.png)
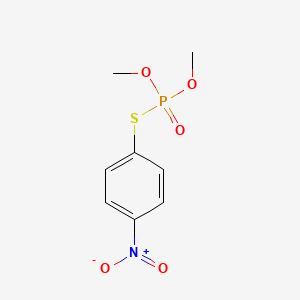
![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid](/img/structure/B14148024.png)
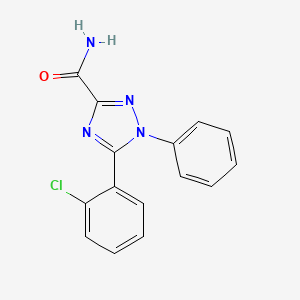
![6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione](/img/structure/B14148029.png)
![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)
![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)
